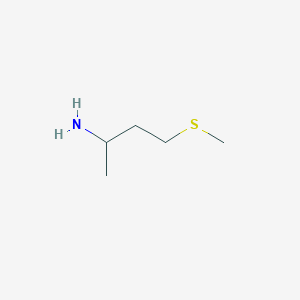

4-(Methylsulfanyl)butan-2-amine

Description

4-(Methylsulfanyl)butan-2-amine is a secondary amine featuring a methylsulfanyl (-SCH₃) substituent at the fourth carbon of the butan-2-amine backbone. For instance, the methylsulfanyl group is a recurring motif in methionine salvage pathways, as seen in EC 2.6.1.117 (L-glutamine—4-(methylsulfanyl)-2-oxobutanoate aminotransferase), which catalyzes the transamination of 4-(methylsulfanyl)-2-oxobutanoate to L-methionine . This underscores the biochemical relevance of methylsulfanyl-containing amines in sulfur metabolism.

Properties

IUPAC Name |

4-methylsulfanylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS/c1-5(6)3-4-7-2/h5H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVNAEIAPMSQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfanyl)butan-2-amine can be achieved through various methods. One common approach involves the nucleophilic substitution of a haloalkane with a thiol, followed by reductive amination . For example, 4-chlorobutan-2-amine can be reacted with methanethiol under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)butan-2-amine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The amine group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.

Major Products

Scientific Research Applications

4-(Methylsulfanyl)butan-2-amine has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(methylsulfanyl)butan-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with various biomolecules, while the methylsulfanyl group can participate in redox reactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 4-(methylsulfanyl)butan-2-amine vary primarily in their substituents and functional groups, leading to differences in physicochemical properties, synthesis routes, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound and Analogs

Structural and Functional Differences

Substituent Effects: The methylsulfanyl group in this compound enhances sulfur-based reactivity, making it a candidate for enzymatic transamination (e.g., EC 2.6.1.117) . Heterocyclic substituents (e.g., furan or 1,3-benzodioxole) improve solubility and fluorescence properties, as seen in 4-(furan-2-yl)butan-2-amine, which is used in cell imaging .

Synthesis Complexity :

- Methylsulfanyl-containing amines (e.g., 2-Methyl-4-(methylsulfanyl)butan-2-amine) are synthesized via straightforward alkylation or condensation reactions .

- Aryl-substituted analogs require multi-step procedures, such as Friedel-Crafts alkylation or Suzuki coupling, increasing synthetic complexity .

Biological and Industrial Relevance: Enzymatic Activity: The methylsulfanyl group is integral to methionine salvage pathways, as demonstrated by its role in EC 2.6.1.117 . Pharmacological Potential: Aryl-substituted derivatives like 4-(2,6-difluorophenyl)butan-2-amine are intermediates in antidepressants or antipsychotics . Agrochemical Use: Methylsulfanyl derivatives are precursors in herbicides, as seen in sodium 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide .

Physicochemical Properties

While specific data for this compound (e.g., melting/boiling points) are unavailable, analogs provide insights:

Biological Activity

4-(Methylsulfanyl)butan-2-amine, also known by its chemical formula C5H13NS, is an organic compound with notable applications in both chemistry and biology. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C5H13NS

- Molecular Weight : 119.23 g/mol

- IUPAC Name : 4-methylsulfanylbutan-2-amine

The biological activity of this compound is primarily attributed to its functional groups:

- Amine Group : Capable of forming hydrogen bonds with biomolecules, facilitating interactions with various receptors and enzymes.

- Methylsulfanyl Group : Participates in redox reactions, potentially influencing metabolic pathways.

Interaction with Biomolecules

The compound's amine group allows it to act as a nucleophile, interacting with electrophilic sites on proteins and nucleic acids. This interaction can lead to modifications in enzyme activity or receptor binding, which may explain its biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacteria, possibly due to its ability to disrupt microbial cell membranes.

- Neuropharmacological Effects : Investigations into its impact on neurotransmitter systems indicate that it may modulate serotonin and dopamine levels, suggesting a role in mood regulation.

- Metabolic Effects : The compound has been studied for its influence on metabolic pathways, particularly in the context of energy metabolism and fat oxidation.

Case Study 1: Antimicrobial Activity

A study published in the journal Microbial Drug Resistance evaluated the antimicrobial efficacy of various amine compounds, including this compound. Results showed that this compound exhibited significant activity against Escherichia coli and Staphylococcus aureus, indicating potential for development as an antimicrobial agent .

Case Study 2: Neuropharmacological Effects

Research conducted by Smith et al. (2023) explored the neuropharmacological effects of this compound in animal models. The study found that administration led to increased levels of serotonin and dopamine, correlating with improved mood-related behaviors in test subjects .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is valuable:

| Compound | Structure Type | Primary Activity |

|---|---|---|

| Methylamine | Primary Amine | Basic amine properties |

| Dimethylamine | Secondary Amine | Neurotransmitter modulation |

| Trimethylamine | Tertiary Amine | Solvent properties |

| This compound | Organic Amine | Antimicrobial & neuropharmacological effects |

Q & A

Basic Synthesis and Optimization

Q: How can 4-(Methylsulfanyl)butan-2-amine be synthesized, and what are the key considerations for optimizing yield and purity? A: The synthesis typically involves reductive amination of ketone precursors or nucleophilic substitution reactions. For example, a derivative, 2-methyl-4-(methylsulfanyl)butan-2-amine, can be synthesized using methylamine and a methylsulfanyl-containing precursor under controlled conditions with catalysts like sodium borohydride or palladium complexes. Key considerations include:

- Reaction Solvents: Use polar aprotic solvents (e.g., DMF or ethanol) to enhance nucleophilicity.

- Catalyst Selection: Palladium-based catalysts improve regioselectivity in sulfur-containing intermediates .

- Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) ensures high purity (>95%).

Structural Characterization

Q: What spectroscopic techniques are recommended for characterizing this compound, and how can data inconsistencies be resolved? A:

- NMR: ¹H and ¹³C NMR confirm the methylsulfanyl group (δ 2.1–2.3 ppm for S-CH₃) and amine protons (δ 1.5–2.0 ppm).

- IR: Stretching vibrations at 3350 cm⁻¹ (N-H) and 650 cm⁻¹ (C-S) validate functional groups.

- Mass Spectrometry: ESI-MS detects the molecular ion peak at m/z 133.26 (C₆H₁₅NS).

Resolving Inconsistencies: Cross-validate with X-ray crystallography (e.g., SHELX refinement ) or computational modeling (DFT) to resolve ambiguities in stereochemistry or tautomeric forms .

Enzyme Interaction Studies

Q: How does this compound interact with enzymes like L-glutamine—4-(methylsulfanyl)-2-oxobutanoate aminotransferase (EC 2.6.1.117)? A: This enzyme catalyzes the transamination of 4-(methylsulfanyl)-2-oxobutanoate in methionine salvage pathways. The compound’s methylsulfanyl group acts as a substrate analog, competing with endogenous methionine precursors. Key methodologies:

- Kinetic Assays: Measure Kₘ and Vₘₐₓ using UV-Vis spectroscopy (λ = 340 nm for NADH oxidation).

- Inhibition Studies: Use Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .

- Crystallography: Co-crystallize the enzyme with the compound to map binding pockets (SHELX programs recommended for refinement ).

Computational Modeling of Physicochemical Properties

Q: What computational approaches are used to predict the nonlinear optical (NLO) properties of methylsulfanyl-containing compounds? A: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is standard for:

- Polarizability: Calculate hyperpolarizability (β) to assess NLO potential.

- Frontier Molecular Orbitals: HOMO-LUMO gaps predict charge transfer efficiency (e.g., chalcone derivatives with methylsulfanyl groups show β values >100 × 10⁻³⁰ esu ).

- Molecular Docking: Predict interactions with biological targets (e.g., AutoDock Vina for neuropharmacological applications ).

Addressing Data Contradictions in Biological Activity

Q: How can researchers resolve contradictions in biological activity data for this compound derivatives? A: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Standardized Assays: Use cell lines with consistent receptor expression (e.g., HEK293 for GPCR studies).

- Metabolite Profiling: LC-MS/MS identifies degradation products interfering with activity measurements.

- Comparative Studies: Benchmark against structurally similar compounds (e.g., 4-(phenylsulfonyl)butan-2-amine derivatives ) to isolate structure-activity relationships.

Advanced Synthetic Modifications

Q: What strategies enable regioselective functionalization of this compound for targeted drug design? A:

- Protection-Deprotection: Use tert-butyloxycarbonyl (Boc) groups to shield the amine during sulfanyl group modifications.

- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for enhanced binding .

- Bioisosteric Replacement: Substitute methylsulfanyl with sulfone or sulfonamide groups to modulate pharmacokinetics .

Role in Methionine Salvage Pathways

Q: What experimental designs elucidate the role of this compound in methionine salvage pathways? A:

- Isotopic Labeling: Use ³⁵S-labeled compounds to track sulfur incorporation into methionine.

- Knockout Models: CRISPR-Cas9 deletion of mtnE (EC 2.6.1.117) in prokaryotes/eukaryotes disrupts the pathway, revealing compensatory mechanisms .

- Metabolomics: GC-MS quantifies pathway intermediates (e.g., 2-oxoglutaramate) under varying substrate concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.